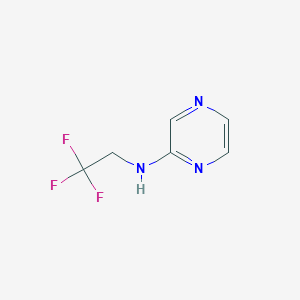

N-(2,2,2-trifluoroethyl)pyrazin-2-amine

Description

N-(2,2,2-Trifluoroethyl)pyrazin-2-amine is a pyrazine derivative featuring a trifluoroethyl group (-CF₂CH₃) attached to the amine at the 2-position of the pyrazine ring. Pyrazines are nitrogen-containing heterocycles widely used in medicinal chemistry due to their ability to engage in hydrogen bonding and π-π interactions. The trifluoroethyl substituent introduces strong electron-withdrawing effects and enhanced lipophilicity, which can influence bioavailability and metabolic stability.

Properties

CAS No. |

1041577-59-6 |

|---|---|

Molecular Formula |

C6H6F3N3 |

Molecular Weight |

177.13 g/mol |

IUPAC Name |

N-(2,2,2-trifluoroethyl)pyrazin-2-amine |

InChI |

InChI=1S/C6H6F3N3/c7-6(8,9)4-12-5-3-10-1-2-11-5/h1-3H,4H2,(H,11,12) |

InChI Key |

BZIWOOOPATVOKR-UHFFFAOYSA-N |

SMILES |

C1=CN=C(C=N1)NCC(F)(F)F |

Canonical SMILES |

C1=CN=C(C=N1)NCC(F)(F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares N-(2,2,2-trifluoroethyl)pyrazin-2-amine with structurally related pyrazine derivatives and fluorinated analogs:

Key Observations:

- Trifluoroethyl vs.

- Trifluoroethyl vs. Trifluoromethoxy : The trifluoromethoxy group in 6-(trifluoromethoxy)pyrazin-2-amine offers lower steric hindrance but similar electron-withdrawing effects, favoring membrane permeability .

- Aliphatic vs. Aromatic Substituents: Aromatic analogs like N-[(3-fluorophenyl)methyl]pyrazin-2-amine exhibit rigid structures conducive to target binding, while aliphatic substituents (e.g., trifluoroethyl) may enhance solubility in nonpolar environments .

Preparation Methods

The synthesis of N-(2,2,2-trifluoroethyl)pyrazin-2-amine typically involves the nucleophilic substitution or coupling of a pyrazin-2-amine precursor with a 2,2,2-trifluoroethyl source. The key challenge is the selective introduction of the trifluoroethyl group onto the nitrogen atom of the pyrazin-2-amine without affecting the pyrazine ring.

Method Based on Coupling and Hydrogenolysis (Patent EP2621894B1)

A patented method describes the preparation of related trifluoroethyl amides and amines using a benzyl carbamate (CBZ) protecting group strategy:

Step A: A compound of Formula 2 (likely a protected pyrazin-2-amine derivative) is reacted with a compound of Formula 3 (a trifluoroethyl-containing reagent) in the presence of a coupling reagent and a base. This forms an intermediate of Formula 4, which is a protected trifluoroethyl amide or carbamate.

Step B: The intermediate undergoes hydrogenolysis using hydrogen gas and a hydrogenolysis catalyst to remove the CBZ protecting group, yielding the free this compound (Formula 1).

Step C (Optional): The free amine can be converted into its acid salt form by treatment with an acid (e.g., HCl, HBr, trifluoroacetate).

This method is advantageous for its selectivity and the ability to isolate intermediates for purification, which improves the overall yield and purity of the final product.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| A | Compound 2 + Compound 3 + Coupling reagent + Base | Intermediate protected trifluoroethyl amide |

| B | H2 + Hydrogenolysis catalyst | Deprotected this compound |

| C | Acid (e.g., HCl) | Acid salt form of the amine |

Direct N-Alkylation Approach (Inferred from General Literature)

Another common approach to prepare this compound involves direct N-alkylation of pyrazin-2-amine with 2,2,2-trifluoroethyl halides (e.g., trifluoroethyl bromide or trifluoroethyl chloride) under basic conditions:

Reagents: Pyrazin-2-amine, 2,2,2-trifluoroethyl bromide/chloride, base (e.g., potassium carbonate, sodium hydride).

Conditions: Typically conducted in an aprotic solvent such as DMF or acetonitrile, at elevated temperatures (50–100 °C).

Mechanism: The nucleophilic nitrogen of pyrazin-2-amine attacks the electrophilic carbon of the trifluoroethyl halide, displacing the halide and forming the N-substituted product.

This method is straightforward but may require careful control to avoid over-alkylation or side reactions.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Coupling with CBZ protection (Patent EP2621894B1) | Protected amine + trifluoroethyl reagent + coupling reagent + H2, catalyst | High selectivity, purification ease | Multi-step, requires protection/deprotection |

| Direct N-alkylation | Pyrazin-2-amine + 2,2,2-trifluoroethyl halide + base + solvent | Simple, direct | Possible side reactions, over-alkylation risk |

| Reductive amination (inferred) | Pyrazin-2-amine + trifluoroacetaldehyde + reducing agent | Mild conditions, selective | Requires aldehyde precursor, reducing agents |

Research Findings and Considerations

The use of protecting groups like CBZ facilitates the synthesis by preventing side reactions on the amine during coupling and allows for cleaner isolation of intermediates.

Hydrogenolysis conditions must be optimized to avoid reduction of the pyrazine ring or other sensitive functionalities.

The choice of base and solvent in direct N-alkylation is critical to maximize yield and minimize by-products.

Purification typically involves silica gel chromatography or preparative HPLC to achieve high purity of the trifluoroethylated amine.

Salt formation (e.g., hydrochloride salt) improves the stability and handling of the final amine compound.

Q & A

Q. What are the common synthetic routes for preparing N-(2,2,2-trifluoroethyl)pyrazin-2-amine, and what reaction conditions are critical for achieving high yield and purity?

The synthesis typically involves nucleophilic substitution between pyrazin-2-amine and 2,2,2-trifluoroethylamine. Key steps include:

- Reagent selection : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to activate the pyrazine ring for amine attachment .

- Solvent and temperature : Polar aprotic solvents (e.g., DMF) under reflux (80–100°C) improve reaction efficiency .

- Purification : Column chromatography or recrystallization is critical to isolate the product from unreacted starting materials or byproducts .

- Yield optimization : Catalytic bases (e.g., triethylamine) enhance nucleophilicity of the trifluoroethylamine, improving yields to >70% .

Q. Which spectroscopic and analytical methods are most effective for characterizing this compound?

- NMR spectroscopy : and NMR confirm the trifluoroethyl group’s integration and electronic environment. NMR resolves pyrazine ring substitution patterns .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected m/z for ) and detects isotopic patterns .

- X-ray crystallography : Resolves molecular conformation and intermolecular interactions (e.g., hydrogen bonding) .

- HPLC : Ensures purity (>95%) by quantifying residual solvents or side products .

Advanced Research Questions

Q. How can competing side reactions during synthesis (e.g., over-alkylation or ring oxidation) be mitigated?

- Temperature control : Lowering reaction temperature (40–60°C) reduces over-alkylation but may slow kinetics. A balance is achieved via kinetic monitoring .

- Protecting groups : Temporary protection of the pyrazine ring’s secondary amine with Boc groups prevents unwanted alkylation .

- Oxidation prevention : Inert atmospheres (N/Ar) and antioxidants (e.g., BHT) minimize pyrazine ring oxidation .

Q. How do electronic effects of the trifluoroethyl group influence the compound’s reactivity and biological interactions?

- Electron-withdrawing effect : The -CF group reduces electron density on the pyrazine ring, altering its basicity and hydrogen-bonding capacity. This impacts binding to enzymes or receptors .

- Metabolic stability : Fluorine’s inductive effect slows oxidative metabolism, enhancing bioavailability in pharmacokinetic studies .

- Comparative studies : Replace the -CF group with -CH or -CHF to isolate electronic contributions in structure-activity relationship (SAR) studies .

Q. How should researchers resolve contradictions in biological activity data across assay systems?

- Assay validation : Cross-validate results using orthogonal methods (e.g., enzymatic vs. cell-based assays) .

- Solubility adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent compound dissolution across assays .

- Control experiments : Test for off-target interactions (e.g., fluorescence interference in high-throughput screens) .

Q. What computational strategies are recommended for predicting the compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding poses with enzymes (e.g., kinases) .

- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .

- QSAR modeling : Corrogate electronic parameters (Hammett σ) with bioactivity data to guide derivative design .

Methodological Best Practices

- Data contradiction analysis : Compare reaction yields under varying conditions (e.g., solvent polarity, catalyst loading) to identify optimal parameters .

- Scale-up challenges : Transitioning from milligram to gram-scale synthesis may require switching from batch to flow reactors for better heat/mass transfer .

- Crystallographic troubleshooting : If single crystals fail to form, try vapor diffusion with solvents of differing polarities (e.g., hexane/ethyl acetate) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.